molecular formula C16H19N3 B1667376 Anabasamine CAS No. 20410-87-1

Anabasamine

Cat. No.: B1667376
CAS No.: 20410-87-1
M. Wt: 253.34 g/mol
InChI Key: TZRDBHMKTWECOV-UHFFFAOYSA-N
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Description

Anabasamine is a naturally occurring alkaloid found in the plant Anabasis aphylla. It is a member of the pyridine, piperidine, and pyrrolidine alkaloids family. This compound is known for its various pharmacological properties, including sedative, hypotensive, and ganglioblocking actions .

Mechanism of Action

Target of Action

Anabasamine, also known as RAC-ANABASAMINE, primarily targets the nicotinic acetylcholine receptors in both the peripheral and central nervous system . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

The iminium form of this compound binds to most nicotinic acetylcholine receptors in the nervous system . This binding causes the depolarization of neurons , and induces the release of both dopamine and norepinephrine .

Biochemical Pathways

This compound acts as an agonist on most nicotinic acetylcholine receptors, affecting the neurotransmitter pathways in the nervous system . The binding of this compound to these receptors triggers a series of biochemical reactions that lead to the release of dopamine and norepinephrine .

Pharmacokinetics

It is known that the compound has a lethal dose (ld50) of 159 mg/kg in mice . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The action of this compound results in several biological effects. It enhances the effect of aminazine [chloropromazine] and hypnotics, possesses a central myorelaxant effect and pronounced analgesic activity, and enhances the similar property of morphine 2- to 12-fold . It also has sedative, hypotensive, and ganglioblocking actions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that host genotype and environmental variables can modulate the effect of this compound on infection . .

Biochemical Analysis

Biochemical Properties

Anabasamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound enhances the effect of aminazine (chlorpromazine) and hypnotics, and it possesses a central myorelaxant effect . Additionally, this compound has been shown to interact with nicotinic acetylcholine receptors, acting as an agonist . These interactions are crucial for its pharmacological effects, including its sedative, hypotensive, and ganglioblocking actions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by acting on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to cause paralysis in crustaceans and insects by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . In vertebrates, it affects the central nervous system by inducing the release of dopamine and norepinephrine . These effects highlight the compound’s potential impact on cellular signaling and neurotransmitter release.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nicotinic acetylcholine receptors. The iminium form of this compound binds to these receptors in both the peripheral and central nervous systems . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . This binding causes the depolarization of neurons and induces the release of neurotransmitters such as dopamine and norepinephrine . Additionally, this compound enhances the effect of aminazine and hypnotics, contributing to its central myorelaxant and analgesic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound has been shown to possess a central myorelaxant effect and pronounced analgesic activity, which can be observed over time in in vitro and in vivo studies . Long-term effects on cellular function include its sedative, hypotensive, and ganglioblocking actions . These temporal effects highlight the importance of monitoring this compound’s stability and activity in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound possesses a central myorelaxant effect and enhances the similar property of morphine 2- to 12-fold . At higher doses, this compound can produce a depolarizing block of nerve transmission, leading to symptoms similar to nicotine poisoning and, ultimately, death by asystole . These findings underscore the importance of determining the appropriate dosage to avoid toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion to different forms, such as the iminium form, which binds to nicotinic acetylcholine receptors . These interactions affect metabolic flux and metabolite levels, contributing to this compound’s pharmacological effects. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding to nicotinic acetylcholine receptors in both the peripheral and central nervous systems . This distribution affects its localization and accumulation, contributing to its pharmacological effects. Additionally, this compound’s interaction with transporters and binding proteins plays a role in its transport across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s interaction with nicotinic acetylcholine receptors in the brain and skeletal muscle highlights its localization in these tissues . This subcellular localization is crucial for its pharmacological effects, including its central myorelaxant and analgesic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabasamine can be synthesized through the remodeling of azaindole or benzofuran skeletons. This involves the ring cleavage methodology reaction for the synthesis of 2-alkyl or aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl or phenolpyridines .

Industrial Production Methods: In industrial settings, this compound is isolated from the high-boiling fraction of the alkaloids of Anabasis aphylla. The process involves the indirect extraction of anabasine sulfate with chloroform, where this compound, along with other alkaloids, passes into the chloroform extract .

Chemical Reactions Analysis

Types of Reactions: Anabasamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted pyridines and piperidines, which have significant biological activities .

Comparison with Similar Compounds

Uniqueness of Anabasamine: this compound is unique due to its pronounced analgesic activity and its ability to enhance the effects of other sedatives and hypnotics. Its central myorelaxant effect and ganglioblocking actions further distinguish it from other similar compounds .

Properties

IUPAC Name

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRDBHMKTWECOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942578
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20410-87-1
Record name Anabasamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20410-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Methylpiperidin-2-yl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANABASAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LB65490V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Anabasamine?

A1: this compound is an alkaloid found in plants like Anabasis aphylla. It primarily acts as a nicotinic acetylcholine receptor agonist. [, , ] While its full pharmacological profile is still under investigation, early studies suggest it might possess anti-alcoholic properties by influencing ethanol metabolism and central nervous system excitation. []

Q2: Can you describe the structure of this compound and provide its molecular formula and weight?

A2: this compound possesses a pyridine ring structure linked to a piperidine ring. Its molecular formula is C10H14N2, and its molecular weight is 162.23 g/mol. [, ]

Q3: What research has been done on the biosynthesis of this compound?

A3: Studies indicate that this compound biosynthesis in Anabasis aphylla involves lysine, aspartic acid, methionine, acetate, and cadaverine. These precursors contribute to forming the piperidine and pyridine rings characteristic of this compound and related alkaloids like anabasine, lupinine, and aphylline. []

Q4: Are there any studies investigating the in vivo effects of this compound?

A4: Research on mice showed that this compound, at specific doses, can reduce ethanol-induced locomotor excitation and potentially shorten the duration of ethanol anesthesia. This suggests possible anti-alcoholic effects, although further research is needed to understand the underlying mechanisms and potential applications. []

Q5: Has this compound been found in other plant species besides Anabasis aphylla?

A5: Yes, a recent study utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) detected this compound in Pratia begonifolia (Wall.) Lindl., a plant traditionally used for treating kidney stones. This finding suggests a broader distribution of this compound in the plant kingdom and warrants further investigation into its potential medicinal properties. []

Q6: Have any synthetic routes been developed for this compound?

A6: Yes, researchers have successfully synthesized (±)-Anabasamine using a novel approach involving the regioselective ring-opening of lactones like δ-valerolactone and γ-butyrolactone with aryllithium reagents. This method provides a more efficient way to produce this compound and related compounds for further study. [, ]

Q7: Are there known analytical methods to quantify this compound?

A7: Researchers have utilized techniques like thin-layer chromatography and chromatopotentiometry to quantify this compound. [, ] These methods are crucial for standardizing this compound concentrations in research and potential pharmaceutical applications.

Q8: What are the potential applications of this compound in medicinal chemistry?

A8: While still in early research stages, this compound's activity as a nicotinic acetylcholine receptor agonist makes it a potential target for developing novel therapeutic agents. Its potential anti-alcoholic properties also warrant further investigation for therapeutic applications. [, ]

Q9: What is the current understanding of the Structure-Activity Relationship (SAR) of this compound?

A9: Although limited information is available specifically on this compound's SAR, its structural similarity to other alkaloids like Anabasine and Nicotine provides some insights. Modifications to the pyridine and piperidine rings, particularly concerning nitrogen atom substitution, are likely to influence its binding affinity to nicotinic acetylcholine receptors and thus its pharmacological activity. [, ]

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